molecular formula C106H170ClN21O30 B549286 Ramoplanin CAS No. 76168-82-6

Ramoplanin

Cat. No. B549286
CAS RN: 76168-82-6
M. Wt: 2254.1 g/mol
InChI Key: FSBZBQUUCNYWOK-LHHFMTGBSA-N
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Description

Ramoplanin is a glycolipodepsipeptide antibiotic drug derived from strain ATCC 33076 of Actinoplanes . It is effective against Gram-positive bacteria .


Synthesis Analysis

The general synthesis of Ramoplanin A1, A2, and A3 aglycons involves the preparation of residues 3-9 (heptapeptide 15), pentadepsipeptide 26 (residues 1, 2, and 15–17) along with pentapeptide 34 (residues 10–14), subsequent coupling, and cyclization to create the 49-membered aglycon core of the compound .


Molecular Structure Analysis

Ramoplanin forms an intimate and highly amphipathic dimer and illustrates the potential means by which it interacts with bacterial target membranes . The structure also suggests a mechanism by which Ramoplanin recognizes its Lipid II ligand .


Chemical Reactions Analysis

Ramoplanin blocks bacterial cell wall biosynthesis by interfering with peptidoglycan production . It inhibits the N-acetylglucosaminyltransferase-catalysed conversion of lipid intermediate I to lipid intermediate II, a step that occurs before the transglycosylation and transpeptidation reactions .


Physical And Chemical Properties Analysis

The chemical formula of Ramoplanin is C119H154ClN21O40 . Its molar mass is 2554.10 g·mol−1 .

Scientific Research Applications

Inhibition of Peptidoglycan Biosynthesis

Ramoplanin is a cyclicdepsipeptide antibiotic known for inhibiting peptidoglycan biosynthesis in bacteria. It was initially believed to inhibit the MurG step of peptidoglycan synthesis by binding to the substrate Lipid I. However, recent research disproves this mechanism, suggesting an alternative way in which ramoplanin functions. This has significant implications for designing ramoplanin derivatives and studying other substrate-binding antibiotics (Helm, Chen, & Walker, 2002).

Mechanism of Action: Binding to Lipid II

Further studies indicate that ramoplanin inhibits bacterial transglycosylases by binding to Lipid II, a different substrate than previously thought. This binding occurs in a 2:1 stoichiometry of ramoplanin to Lipid II, suggesting a more complex interaction that contributes to its bactericidal activity (Hu, Helm, Chen, Ye, & Walker, 2003).

Structural Analysis and Synthetic Analogues

The structural analysis of ramoplanin and its synthetic analogues is crucial for understanding its antibiotic properties. By dissecting the effects of structural changes, researchers can determine the roles of key features in Lipid II binding and transglycosylation inhibition. This insight serves as a foundation for designing analogues with improved biological properties (Chen, Yuan, Helm, Hu, Rew, Shin, Boger, & Walker, 2004).

Development of Semisynthetic Derivatives

The development of semisynthetic derivatives of ramoplanin is aimed at improving its tolerability and antimicrobial activity, especially against Gram-positive bacteria like vancomycin-resistant enterococci. By modifying the fatty acid side chain, researchers have created derivatives with similar antimicrobial activity and better local tolerability (Ciabatti, Maffioli, Panzone, Canavesi, Michelucci, Tiseni, Marzorati, Checchia, Giannone, Jabes, Romanó, Brunati, Candiani, & Castiglione, 2007).

Membrane Depolarization in Bacteria

Ramoplanin induces membrane depolarization in Staphylococcus aureus at bactericidal concentrations. This finding suggests a correlation between membrane depolarization and bacterial cell viability, offering insight into its bactericidal mechanism of action (Cheng, Huang, Ramu, Butler, & Cooper, 2014).

Future Directions

Ramoplanin represents a new class of antibiotics with a novel mechanism of action that is highly effective against Staphylococci . It is the first in a new class of antimicrobials to reach clinical trials . It is under development for the treatment of CDAD .

properties

IUPAC Name

2-[[(2R)-2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2R)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-5-amino-2-[[(2R)-2-[[4-amino-2-[[(2S)-4-amino-2-[[(2Z,4Z)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZBQUUCNYWOK-YIOPJBSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C=C/C(=O)N[C@@H](CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N[C@H](C1CCC(CC1)O)C(=O)N[C@H](CCCN)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](C2CCC(CC2)O)C(=O)N[C@H](C3CCC(CC3)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)N[C@@H]([C@H](C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H170ClN21O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2254.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ramoplanin

CAS RN

76168-82-6
Record name Ramoplanin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076168826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramoplanin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
3,310
Citations
DG McCafferty, P Cudic, BA Frankel… - Peptide Science …, 2002 - Wiley Online Library
… The peptide antibiotic ramoplanin factor A2 is a promising … The mechanism of action of ramoplanin involves sequestration of … Ramoplanin is structurally related to two cell wall active …
Number of citations: 147 onlinelibrary.wiley.com
DK Farver, DD Hedge, SC Lee - Annals of Pharmacotherapy, 2005 - journals.sagepub.com
… Ramoplanin exerts its bactericidal activity against gram-… Clinical trials are investigating ramoplanin's oral administration for … -resistant Enterococcus with ramoplanin. Adverse effects are …
Number of citations: 79 journals.sagepub.com
S Walker, L Chen, Y Hu, Y Rew, D Shin… - Chemical …, 2005 - ACS Publications
… of action of ramoplanin. An introduction to the primary structure of ramoplanin, its spectrum of … Technical limitations restricted the studies that were initially conducted on ramoplanin, and …
Number of citations: 150 pubs.acs.org
MC Lo, H Men, A Branstrom, J Helm… - Journal of the …, 2000 - ACS Publications
… ramoplanin also inhibits the polymerization of Lipid II; therefore, we propose that another mechanism by which ramoplanin … enzyme inhibition by ramoplanin involves substrate binding. …
Number of citations: 114 pubs.acs.org
P Cudic, DC Behenna, JK Kranz, RG Kruger… - Chemistry & biology, 2002 - cell.com
… Key structural features of ramoplanin responsible for antibiotic activity and PG molecular … a minimalist ramoplanin pharmacophore and introduce the possibility of generating ramoplanin-…
Number of citations: 76 www.cell.com
X Fang, K Tiyanont, Y Zhang, J Wanner, D Boger… - Molecular …, 2006 - pubs.rsc.org
… We established that ramoplanin binds to synthetic Lipid II analogues, and so we proposed that ramoplanin acts primarily by binding to Lipid II and inhibiting the transglycosylation step …
Number of citations: 169 pubs.rsc.org
EA Somner, PE Reynolds - Antimicrobial agents and …, 1990 - Am Soc Microbiol
… accumulated at concentrations of ramoplanin close to theMIC… 5 x 104 molecules of ramoplanin per cell, only 1/100th of the … -D-aa, suggesting that ramoplanin has a different target site. …
Number of citations: 168 journals.asm.org
MC Lo, JS Helm, G Sarngadharan… - Journal of the …, 2001 - ACS Publications
… of ramoplanin does not shed much light on how Lipid II might bind. We began to wonder whether water was the best solvent in which to study ramoplanin … structure of ramoplanin under …
Number of citations: 55 pubs.acs.org
W Jiang, J Wanner, RJ Lee, PY Bounaud… - Journal of the …, 2003 - ACS Publications
Full details of a convergent total synthesis of the ramoplanin A2 and ramoplanose aglycon are disclosed. Three key subunits composed of residues 3−9 (heptapeptide 15), …
Number of citations: 147 pubs.acs.org
KT Morgan, J Zheng, DG McCafferty - ChemBioChem, 2021 - Wiley Online Library
… ramoplanin/enduracidin biosynthetic gene clusters (BGCs) was used to identify six microorganisms with BGCs predicted to produce unique lipodepsipeptide congeners of ramoplanin …

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